molecular formula C9H6F2N2O B1436811 5,8-Difluoro-2-methylquinazolin-4(1H)-one CAS No. 825654-55-5

5,8-Difluoro-2-methylquinazolin-4(1H)-one

Cat. No. B1436811
M. Wt: 196.15 g/mol
InChI Key: OWYQUFPESYKSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,8-Difluoro-2-methylquinazolin-4(1H)-one, or 5,8-DFMQ, is a quinazoline compound with a variety of applications in scientific research. It is a useful tool for studying a range of biochemical and physiological processes, as well as being an important component in the synthesis of a number of pharmaceuticals.

Scientific Research Applications

1. Antitumor and Tubulin-Binding Properties

7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to 5,8-Difluoro-2-methylquinazolin-4(1H)-one, has demonstrated significant antitumor properties. It exhibits potent antiproliferative activity against various human tumor cell lines and possesses suitable druglike properties including aqueous solubility, lipophilicity, and metabolic stability. The compound and its analogues disrupt tumor vasculature, inhibit tumor cell proliferation, and induce apoptosis, functioning as tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

2. Photophysical Properties

2-Styryl-substituted 3H-, 3-phenyl-, and 3-naphthylquinazolin-4-ones, including their 6,7-difluoro derivatives, have been synthesized and studied for their photophysical properties. The structuring and condensation of appropriate 2-methylquinazolin-4-ones with aromatic aldehydes offer insights into the versatile photophysical characteristics of these compounds (Trashakhova et al., 2011).

3. Tubulin-Polymerization Inhibition

A study focused on optimizing 4-(N-Cycloamino)phenylquinazolines for their role as tubulin-polymerization inhibitors targeting the colchicine site. Compounds in this class, related to 5,8-Difluoro-2-methylquinazolin-4(1H)-one, have shown substantial in vitro cytotoxic activity and potency against tubulin assembly. These compounds also inhibit colchicine binding and disrupt microtubule formation, indicating their potential in cancer treatment strategies (Wang et al., 2014).

properties

IUPAC Name

5,8-difluoro-2-methyl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c1-4-12-8-6(11)3-2-5(10)7(8)9(14)13-4/h2-3H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWYQUFPESYKSJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=O)N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591948
Record name 5,8-Difluoro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Difluoro-2-methylquinazolin-4(1H)-one

CAS RN

825654-55-5
Record name 5,8-Difluoro-2-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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